2-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
説明
特性
IUPAC Name |
2-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-21-14-8-3-2-6-11(14)15(20)19-16-18-13(10-22-16)12-7-4-5-9-17-12/h2-10H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJARZYJNVSBADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of Cyprodime involves several steps, starting from the preparation of 3-deoxyoripavine, which serves as a key intermediate. The synthetic route includes the following steps :
Preparation of 3-deoxyoripavine: This is achieved through a series of reactions involving morphine derivatives.
Cyclopropylmethylation: The intermediate is then subjected to cyclopropylmethylation to introduce the cyclopropylmethyl group.
Industrial production methods for Cyprodime are not widely documented, but the laboratory synthesis provides a foundation for potential scale-up processes.
化学反応の分析
Cyprodime undergoes various chemical reactions, including:
Oxidation: Cyprodime can be oxidized to form corresponding ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert Cyprodime into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the methoxy groups, can lead to the formation of different analogs with varying biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vivo studies demonstrated that certain thiazole analogues reduced the bacterial load in skin infections by over 90% compared to control groups .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against different cancer cell lines. Studies have shown that derivatives containing the thiazole moiety can induce apoptosis in cancer cells, with specific analogues exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin . Molecular dynamics simulations suggest that these compounds interact with key proteins involved in cell survival pathways, enhancing their potential as anticancer agents.
Anticonvulsant Effects
Another area of interest is the anticonvulsant activity of thiazole-based compounds. Research has indicated that certain structural modifications can enhance seizure protection in animal models. For example, derivatives with specific substitutions on the phenyl ring have demonstrated significant anticonvulsant properties in electroshock seizure tests .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of thiazole derivatives, researchers synthesized several compounds and tested them against MRSA. The lead compound exhibited an MIC of 3.125 µg/mL, comparable to established antibiotics like mupirocin. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Cancer Cell Line Testing
A series of thiazole-containing benzamides were tested against A-431 and Jurkat cell lines. The results showed that certain modifications led to enhanced cytotoxicity, with IC50 values significantly lower than those of traditional chemotherapeutic agents . This suggests that further exploration into structural optimization could yield potent anticancer drugs.
作用機序
シプロジメは、μ-オピオイド受容体に選択的に結合して阻害することによって、その効果を発揮します 。これにより、内因性オピオイドまたはオピオイド薬による受容体の活性化が阻止され、それらの効果が抑制されます。関与する分子標的には、μ-オピオイド受容体があり、影響を受ける経路には、疼痛知覚、報酬、依存症に重要な役割を果たすオピオイドシグナル伝達に関連する経路が含まれます。
類似化合物との比較
Positional Isomers: 4-(Methylsulfanyl) Analog (G786-1400)
Compound : 4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (G786-1400)
- Key Differences : The methylsulfanyl group is para (C4) on the benzamide ring instead of ortho (C2).
- Bioactivity: Positional changes can alter binding affinity in target proteins. For example, G786-1400 is used in screening libraries but lacks reported activity data compared to the ortho-substituted target compound.
- Molecular Formula : C₁₆H₁₃N₃OS₂ (identical to the target compound).
Substituent Variation: tert-Butyl vs. Methylsulfanyl
Compound : 2-(tert-Butyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (Compound 33)
- Key Differences : The methylsulfanyl group is replaced with a bulky tert-butyl substituent.
- Impact: Hydrophobicity: Increased logP due to the tert-butyl group may enhance membrane permeability but reduce solubility. Synthetic Yield: 70% yield suggests favorable synthesis despite steric bulk. Bioactivity: Not explicitly reported, but structural analogs in (e.g., GSK1570606A) with non-benzamide scaffolds show anti-tubercular activity, highlighting the importance of substituent flexibility .
Sulfonyl vs. Sulfanyl Derivatives
Compound : 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a)
- Key Differences : Methylsulfonyl (SO₂Me) replaces methylsulfanyl (SMe).
- Solubility: Increased polarity may improve solubility but reduce cell permeability. Synthesis: Utilizes EDCI/HOBt coupling with 72% yield, comparable to the target compound’s synthetic routes.
Thiazole-Pyridine Scaffold in Antiviral Agents
Compound : BAY 57-1293 (Pritelivir)
- Structure : N-Methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide.
- Key Differences : Acetamide linker and sulfamoyl substitution distinguish it from the benzamide core.
- Bioactivity : Potent antiviral activity against herpes simplex virus (HSV), demonstrating the therapeutic relevance of the thiazole-pyridine scaffold.
Nitazoxanide: A Clinically Approved Analog
Compound : Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide)
- Key Differences : Nitrothiazole substituent and acetoxy group instead of methylsulfanyl and pyridine.
- Bioactivity : Broad-spectrum antiparasitic and antiviral activity, emphasizing the benzamide-thiazole framework’s versatility.
Structural and Functional Analysis
生物活性
2-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C16H13N3OS2
- Molecular Weight : 327.42 g/mol
- Structure : The compound features a thiazole ring connected to a pyridine moiety and a benzamide structure, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole and pyridine rings are known to enhance the compound's lipophilicity and ability to penetrate biological membranes, which may facilitate its action on cellular targets.
Antibacterial Activity
Research has indicated that compounds containing thiazole moieties exhibit antibacterial properties. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 31.25 µg/mL |
| S. aureus | 15.62 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, SAR (Structure-Activity Relationship) studies indicated that modifications in the benzamide structure significantly influence cytotoxic activity against cancer cells .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HT29 (Colorectal) | <10 | Doxorubicin: 5 |
| Jurkat (Leukemia) | <5 | Doxorubicin: 5 |
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent by inhibiting key pathways involved in inflammatory responses. It acts on the p38 MAPK pathway, which is crucial for cytokine production. In vitro studies have demonstrated that it can reduce TNF-alpha levels in activated macrophages .
Study 1: Antibacterial Efficacy
A study conducted on several thiazole derivatives, including the target compound, revealed significant antibacterial activity against Gram-positive bacteria. This was attributed to the presence of the thiazole ring, which enhances binding affinity to bacterial targets .
Study 2: Anticancer Potential
In another investigation focusing on various cancer cell lines, it was found that the compound exhibited potent cytotoxic effects comparable to established chemotherapeutics. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with target proteins involved in cell proliferation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide, and how can purity be optimized?
- Methodology :
- Step 1 : Start with ortho-toluyl chloride and potassium thiocyanate in acetone to generate the isothiocyanate intermediate.
- Step 2 : Condense with 2-aminopyridine derivatives under reflux conditions (e.g., methanol, 1–2 hours) to form the thiazole core .
- Step 3 : Purify via column chromatography (e.g., 10% methanol in dichloromethane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Techniques :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding patterns and confirm the thiazole-pyridine dihedral angle .
- Spectroscopy :
- IR : Validate the presence of C=S (1050–1250 cm⁻¹) and benzamide C=O (1650–1700 cm⁻¹) stretches .
- NMR : Confirm aromatic proton environments (e.g., pyridin-2-yl H6 at δ 8.5–8.7 ppm in DMSO-d6) .
Q. What in vitro assays are suitable for initial biological screening?
- Assays :
- Kinase Inhibition : Screen against Hec1/Nek2 mitotic pathways using fluorescence polarization assays (IC₅₀ determination) .
- Antimicrobial Activity : Evaluate bacterial growth inhibition via microdilution (MIC values against Gram-positive/negative strains) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Approach :
- Modifications : Synthesize analogs with substitutions at the methylsulfanyl group (e.g., ethylsulfanyl, trifluoromethyl) .
- Testing : Compare IC₅₀ values in kinase assays and logP (via shake-flask method) to correlate lipophilicity with activity .
Q. What crystallographic strategies resolve hydrogen bonding networks in this compound?
- Protocol :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs between benzamide NH and pyridine N) .
Q. How can this compound be radiolabeled for PET imaging studies?
- Radiolabeling :
- Fluorine-18 : Replace methylsulfanyl with [¹⁸F]fluoromethyl via nucleophilic substitution (K₂.2.2/K²⁺, 100°C, 20 minutes) .
- Validation : Confirm radiochemical purity (>99%) using radio-HPLC and assess binding affinity for mGluR5 via autoradiography .
Data Contradictions and Reproducibility
Q. How should conflicting bioactivity data between in vitro and in vivo models be addressed?
- Troubleshooting :
- Pharmacokinetics : Measure plasma stability (e.g., half-life in mouse serum) and BBB penetration (LC-MS/MS quantification) .
- Metabolite Interference : Identify major metabolites via HRMS and test their activity .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| LogP | 3.2 (Shake-flask, octanol/water) | |
| Solubility (PBS, pH 7.4) | 12 µM (HPLC-UV quantification) | |
| Melting Point | 178–180°C (DSC) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
